p-Menthane-1,2,3-triol
Overview
Description
p-Menthane-1,2,3-triol: is a monoterpenoid compound with the molecular formula C10H20O3. It is a derivative of p-menthane and is characterized by the presence of three hydroxyl groups attached to the cyclohexane ring. This compound is part of the broader class of terpenes, which are naturally occurring organic compounds produced by a variety of plants and some animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Menthane-1,2,3-triol can be achieved through several methods. One common approach involves the oxidation of p-menthane derivatives. For example, the oxidation of terpinen-4-ol with peroxy acids can yield this compound. Another method involves the use of hydrogen peroxide with vanadium pentoxide as a catalyst to oxidize terpinen-4-ol .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microorganisms. These processes are advantageous as they can produce high optical purity compounds and reduce the generation of toxic chemical waste. Enzymatic reactions using bacteria, fungi, or yeast are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: p-Menthane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as peroxy acids and hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of p-menthane-1,2,3-trione.
Reduction: Reduction can yield p-Menthane-1,2-diol.
Substitution: Halogenation can produce compounds like p-Menthane-1,2,3-trihalide.
Scientific Research Applications
Chemistry: p-Menthane-1,2,3-triol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant aroma and stability make it a popular choice in the cosmetic and food industries .
Mechanism of Action
The mechanism of action of p-Menthane-1,2,3-triol involves its interaction with various molecular targets. It can modulate enzyme activity, particularly those involved in oxidative stress responses. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, influencing cellular pathways and exerting its biological effects .
Comparison with Similar Compounds
p-Menthane-1,2,4-triol: Similar in structure but differs in the position of the hydroxyl groups.
p-Menthane-3,8-diol: Known for its use in insect repellents.
Menthol: A well-known compound with a similar p-menthane skeleton but with different functional groups.
Uniqueness: p-Menthane-1,2,3-triol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane-1,2,3-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-6(2)7-4-5-10(3,13)9(12)8(7)11/h6-9,11-13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQNYUHEDOFOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1O)O)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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